molecular formula C9H14O2 B1174798 FliL protein CAS No. 147258-60-4

FliL protein

Cat. No.: B1174798
CAS No.: 147258-60-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The FliL protein is a conserved transmembrane component of the bacterial flagellar motor, essential for regulating motor torque and facilitating efficient bacterial motility. Located at the junction of the MS-ring (FliF), the rotor protein FliG, and the stator complex (MotA/MotB), FliL serves as a critical power broker . It physically associates with and encircles the stator units, modulating ion flow to power flagellar rotation . This regulation is crucial for behaviors that require high torque, such as swarming motility across surfaces . Recent in situ structural studies on complex motors, like that of Campylobacter jejuni , reveal that FliL is recruited by peripheral scaffolding proteins (PflA and PflB) to help scaffold a wider ring of stator complexes, a key adaptation for generating increased torque . The absence of FliL can lead to impaired swimming speed or a complete loss of motility in various bacterial species, underscoring its fundamental role . This purified this compound is an indispensable tool for researchers investigating the molecular mechanics of bacterial locomotion, stator-rotor interactions, mechanosensing, and the development of anti-motility agents. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147258-60-4

Molecular Formula

C9H14O2

Synonyms

FliL protein

Origin of Product

United States

Scientific Research Applications

Structural Insights and Mechanisms of Action

FliL is characterized as a stomatin-like protein that forms a ring structure, which interacts with the stator unit of the flagellar motor. This interaction is essential for enhancing motor performance, particularly under high-load conditions such as viscous environments. Research has shown that FliL modulates the function of the stator, thereby regulating torque generation in bacterial flagella. For instance, studies on Vibrio alginolyticus revealed that FliL enhances surface swarming and contributes to efficient motility in challenging environments .

Key Findings:

  • FliL forms a ring assembly with an inner diameter comparable to the stator unit, facilitating complex formation necessary for motor function .
  • Mutational analyses indicate that the periplasmic linkers of FliL are critical for its interaction with the stator unit, influencing overall motor performance .

Role in Virulence and Pathogenicity

FliL's involvement extends beyond motility; it also plays a role in bacterial virulence. In Pseudomonas plecoglossicida, the fliL gene was found to affect biofilm formation and adhesion abilities, ultimately influencing the bacterium's virulence. RNA sequencing of wild-type versus ΔfliL strains identified significant downregulation of genes associated with secretion systems and transport activities, suggesting that FliL may modulate these pathways to reduce virulence .

Case Study: Pseudomonas plecoglossicida

  • Objective: Investigate fliL's impact on virulence.
  • Methodology: RNA sequencing compared wild-type strains with fliL deletion mutants.
  • Findings: The deletion strain exhibited reduced adhesion and altered gene expression related to virulence factors .

Conservation Across Bacterial Species

Research indicates that FliL functions may be conserved across various bacterial species. A comparative analysis highlighted that while FliL is not essential for motility, its presence can negatively regulate motor function in some bacteria. For example, studies on Helicobacter pylori demonstrated that mutations affecting the N-terminal region of FliL resulted in loss of motility, indicating its regulatory role .

Key Observations:

  • The N-terminal region of FliL has been shown to inhibit motility when retained, while complete removal allows normal movement .
  • This conservation suggests potential applications in targeting FliL for controlling pathogenic bacteria by disrupting their motility and virulence mechanisms.

Implications for Biotechnology and Medicine

The understanding of FliL's structure and function opens avenues for biotechnological applications, particularly in developing antimicrobial strategies. By targeting the mechanisms by which FliL regulates motility and virulence, new therapeutic interventions could be designed to combat bacterial infections.

Potential Applications:

  • Antimicrobial Development: Targeting FliL to impair bacterial motility could reduce infection rates.
  • Biotechnological Innovations: Engineering bacteria with modified fliL genes could enhance or diminish their motility for specific industrial applications.

Summary Table of Key Findings on FliL Protein

Application AreaKey FindingsReferences
Structural InsightsForms a ring assembly with stator; enhances motor function under load ,
VirulenceAffects biofilm formation and adhesion; reduces pathogenicity
ConservationFunctions conserved across species; regulates motility ,
Biotechnological ImpactPotential target for antimicrobial strategies ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in the SPFH Family

FliL shares structural homology with SPFH family proteins, including stomatin, prohibitin, and flotillin, which form oligomeric membrane scaffolds. Key comparisons:

Feature FliL SPFH Family (e.g., Stomatin/Prohibitin) Reference
Domain Structure SPFH-like periplasmic domain, transmembrane anchor SPFH domain, membrane-associated
Oligomerization Forms decameric rings (e.g., Vibrio) Prohibitin: heteromeric rings; Stomatin: dimeric assemblies
Functional Role Scaffold for stator activation, torque modulation Membrane organization, ion channel regulation
Mechanosensing Detects load changes (e.g., surface contact) Regulates ASIC channels in eukaryotes

Unlike SPFH proteins, FliL is uniquely integrated into the flagellar motor, directly coupling mechanical stimuli to motor output .

Flagellar Motor Proteins: Stator Units (MotA/MotB) and MS-Ring (FliF)

FliL’s role overlaps with stator proteins and the MS-ring but diverges in mechanism:

Protein Function Interaction with FliL Key Difference from FliL Reference
MotA/MotB Form ion channels for torque generation FliL stabilizes stator assembly; 1:1 stoichiometry in Vibrio MotA/MotB directly conduct ions; FliL modulates their activity
FliF (MS-Ring) Anchors motor to cell membrane FliL binds FliF’s RBM-3 domain; critical for motor stability FliF is a static structural component; FliL dynamically regulates stator engagement
FliG Controls rotational direction (C-ring) Weak interaction with FliL FliG mediates switching; FliL enhances torque

FliL’s oligomerization enables it to act as a "stator-activating" scaffold, unlike MotA/MotB or FliF, which are passive structural components .

Species-Specific Functional Divergence

FliL’s roles vary across bacteria, highlighting functional plasticity:

Organism Phenotype of ΔfliL Unique Feature Reference
Clostridioides difficile Reduced motility, sporulation, altered antibiotic/pH tolerance Links motor function to virulence and stress adaptation
Proteus mirabilis Defective surface sensing, hyper-swarming FliL acts as a surface sensor via unknown mechanisms
Helicobacter pylori Loss of periplasmic collar, motor instability FliL forms circumferentially positioned rings for stator activation
Bacillus subtilis Rescue by heterologous FliL (P. mirabilis) Functional interchangeability despite sequence divergence

Key Research Findings

  • Oligomerization Essential for Function : Mutations disrupting FliL’s hydrophobic interfaces abolish motor localization and torque generation .
  • Stator Coupling : In Vibrio, FliL and stator units exhibit 1:1 stoichiometry, with FliL enhancing stator retention under load .
  • Mechanosensing: FliL’s N-terminal region blocks motility when truncated, suggesting a regulatory role in signal transduction .
  • Evolutionary Conservation : Despite low sequence similarity, FliL’s structural and functional motifs (e.g., β3 strand in C-terminus) are conserved across taxa .

Preparation Methods

Vector Design and Host Selection

FliL is typically expressed in E. coli strains (e.g., BL21(DE3)) using plasmids with inducible promoters (e.g., T7 or arabinose). Key constructs include:

  • His-tagged FliL : The C-terminal domain of Helicobacter pylori FliL (residues 81–183) was cloned into pET vectors for nickel affinity purification.

  • GFP-FliL fusions : Full-length Rhodobacter sphaeroides FliL was fused to GFP at the N- or C-terminus to monitor localization via fluorescence microscopy.

  • Periplasmic truncations : Vibrio alginolyticus FliL periplasmic domain (FliLPeri, residues 41–167) was expressed to resolve its stomatin-like structure.

Culture Conditions

  • Induction : Protein expression is induced with 0.1–1 mM IPTG at 16–37°C, depending on solubility requirements.

  • Membrane protein challenges : FliL’s single transmembrane helix necessitates solubilization with detergents like n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG).

Cell Lysis and Membrane Protein Extraction

Lysis Buffers and Techniques

ComponentConcentrationPurposeSource
Lysozyme1 mg/mlCell wall degradation
DNase I10 µg/mlReduce viscosity from DNA
Protease inhibitors1× cocktailPrevent degradation
β-mercaptoethanol2–10 mMReduce disulfide bonds
  • Mechanical lysis : French press (20,000 psi) or sonication (3× 30 s pulses) are used for E. coli.

  • Detergent-based extraction : Membranes are solubilized in 1% DDM or 0.5% LMNG to isolate FliL-stator complexes.

Affinity Purification Strategies

Immobilized Metal Affinity Chromatography (IMAC)

  • Resin : Ni-NTA agarose or magnetic beads for His-tagged FliL.

  • Binding buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 0.03% DDM.

  • Elution buffer : 250 mM imidazole in binding buffer; yields >95% purity.

GST Affinity Purification

  • Resin : Glutathione Sepharose 4B for GST-tagged FliL.

  • Elution : 10 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0).

Size-Exclusion Chromatography (SEC)

Post-affinity purification, FliL is further polished using Superdex 200 Increase columns (Cytiva) in 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.03% DDM. Monomeric FliL elutes at ~50 kDa, while stator complexes exceed 200 kDa.

Crystallization and Structural Analysis

Crystallization Conditions

ProteinPrecipitantpHTemperatureSpace GroupResolutionSource
Vibrio FliLPeri25% PEG 3350, 0.2 M NaNO36.520°CP2121212.0 Å
H. pylori FliL C-term1.6 M ammonium phosphate7.020°CP12.8 Å
  • Limited proteolysis : Trypsin digestion identified stable FliL cores (e.g., residues 58–167 in Vibrio).

  • Cryoprotection : Crystals are soaked in 20% glycerol before flash-freezing in liquid nitrogen.

Functional Characterization of FliL

Motor Torque and Stator Interactions

  • Single-molecule imaging : Photoactivated localization microscopy (PALM) revealed 12 ± 1 FliL molecules per motor, colocalizing with stator units (MotA/MotB).

  • Biolayer interferometry : FliL binds FliF’s RBM-3 domain with a K<sub>D</sub> of 1.2 µM, stabilizing rotor-stator alignment.

Swarming and Chemotaxis Assays

StrainSwarming Diameter (mm)Motor Speed (Hz)CW Bias (%)Source
E. coli WT35 ± 2270 ± 3012 ± 3
E. coli ΔfliL090 ± 2038 ± 5
B. subtilis ΔfliL22 ± 3180 ± 4025 ± 4
  • Complementation : Proteus mirabilis fliL restores swarming in E. coli ΔfliL, confirming functional conservation.

Challenges and Optimization Strategies

Solubility and Aggregation

  • Inclusion bodies : FliL’s transmembrane domain often requires refolding from urea-solubilized pellets.

  • Buffer additives : Arginine (0.5 M) or glycerol (10–20%) improves solubility by disrupting non-specific interactions.

Dynamic Light Scattering (DLS)

  • Monodispersity : Successful SEC fractions exhibit a polydispersity index <0.2, confirming homogeneity .

Q & A

What experimental strategies are used to investigate FliL gene function in bacteria?

To study FliL’s role, researchers employ allele-coupled exchange (ACE) to generate precise gene deletions (e.g., ΔfliL) and complemented strains. Phenotypic assays compare mutant and wild-type strains in growth curves, antibiotic sensitivity, pH tolerance, motility (swimming/swarming), and sporulation . For example, in Clostridioides difficile, ΔfliL mutants showed reduced motility and altered sporulation, highlighting FliL’s role in virulence .

How does FliL enhance flagellar motor performance under high-load conditions?

FliL forms a scaffold around stator units to stabilize the motor during high viscosity or surface contact. Structural studies in Vibrio alginolyticus using X-ray diffraction revealed that FliL’s periplasmic domain (FliLPeri) assembles into rings that interact with stator proteins, enhancing torque generation and preventing rod fracture . Loss of FliL disrupts stator activation, impairing motility in environments like host tissues .

Why do FliL deletion studies yield conflicting results across bacterial species?

Discrepancies arise from incomplete genetic deletions. Partial removal of FliL (e.g., retaining the N-terminal region) can inhibit motility, while full deletion restores normal function in some species. For example, truncating FliL in Salmonella blocked swarming, but full deletion in Rhodobacter sphaeroides abolished swimming . Experimental designs must validate genetic constructs to avoid misinterpretation .

What methodologies are used to resolve FliL’s structural dynamics?

Cryo-electron tomography and X-ray crystallography are critical. In Vibrio, X-ray data from synchrotron facilities (e.g., SPring-8) resolved FliLPeri’s ring-like structure, while cryo-ET in Borrelia burgdorferi visualized FliL’s position between rotor and stator complexes . These techniques clarify how FliL stabilizes stators under mechanical stress .

How does FliL contribute to swarming versus swimming motility?

FliL is essential for swarming (surface movement) but dispensable for swimming (liquid movement) in bacteria like Proteus mirabilis. Swarmer cells require FliL to withstand rod shear stress during motor rotation on surfaces, while swimming relies less on stator reinforcement . Motility assays in semi-solid (swarming) vs. liquid (swimming) media differentiate these roles .

How can researchers address contradictions in FliL’s role in virulence?

Comparative studies across pathogens are key. In C. difficile, ΔfliL reduced intestinal colonization, but Vibrio FliL mutants retained infectivity. Methodologies like animal models (e.g., murine infection assays) and transcriptomics can link motility defects to virulence pathways . Context-dependent roles of FliL necessitate species-specific analyses .

What advanced techniques quantify FliL’s impact on motor torque?

Single-cell torque spectroscopy and tethered-cell assays measure real-time motor output. In Escherichia coli, FliL deletion reduced torque by ~30% under high load, while overexpression increased stator binding efficiency . These methods require synchronized control of environmental viscosity (e.g., using Ficoll gradients) .

How does FliL interact with other flagellar components?

Co-immunoprecipitation and fluorescence resonance energy transfer (FRET) map FliL’s interactions. In Vibrio, FliL binds the stator protein PomB and the rotor protein FliG, forming a mechanosensitive complex that adjusts stator activation in response to load . Proteomic databases (e.g., UniProt) provide interaction networks for hypothesis generation .

What are the implications of FliL’s conservation across bacteria?

Phylogenetic analysis reveals FliL’s presence in diverse species, but functional divergence exists. For example:

SpeciesFliL RoleMethod UsedReference
VibrioStator stabilization, high torqueX-ray crystallography
SalmonellaSwarming, rod integrityGenetic knockout
BradyrhizobiumLateral flagella motilityMotility assays

Such diversity suggests FliL’s modular adaption to ecological niches, necessitating comparative genomics .

How can researchers optimize genetic tools for FliL studies in under-characterized species?

For non-model bacteria, CRISPR interference (CRISPRi) or transposon mutagenesis enables targeted FliL knockdown. In Bradyrhizobium, CRISPRi silenced fliL without full deletion, revealing its role in lateral flagella . Pairing these tools with RNA-seq identifies compensatory pathways, reducing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.